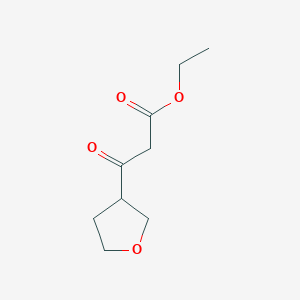

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXPERMBEFSQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628535 | |

| Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324570-25-4 | |

| Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the oxidation of 3-hydroxytetrahydrofuran to yield the key intermediate, 3-oxotetrahydrofuran. This is followed by a Claisen condensation with diethyl carbonate to afford the target β-keto ester. This document furnishes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate the replication and optimization of this synthesis in a laboratory setting.

Introduction

This compound is a heterocyclic β-keto ester of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the tetrahydrofuran moiety, a common motif in numerous natural products and drugs, coupled with the versatile reactivity of the β-keto ester functionality, makes this compound a strategic intermediate for the construction of diverse molecular architectures. This guide details a reliable and scalable synthetic route, breaking down each stage into clear, actionable protocols suitable for professionals in organic synthesis and drug discovery.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a two-step sequence. The first step involves the synthesis of the precursor ketone, 3-oxotetrahydrofuran, followed by the C-acylation of this ketone to introduce the ethyl propanoate group.

Logical Workflow of the Synthesis

Caption: Overall two-step synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 3-Oxotetrahydrofuran

This procedure is adapted from a patented method involving the oxidation of 3-hydroxytetrahydrofuran using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst and trichloroisocyanuric acid (TCCA) as the oxidant.

Reaction Scheme:

Caption: Oxidation of 3-hydroxytetrahydrofuran.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 60.6 g | 0.68 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 620 mL | - |

| TEMPO | C₉H₁₈NO | 156.25 | 1.08 g | 0.0069 |

| Trichloroisocyanuric acid (TCCA) | C₃Cl₃N₃O₃ | 232.41 | 159.6 g | 0.68 |

| Saturated aqueous NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |

Procedure:

-

To a 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 3-hydroxytetrahydrofuran (60.6 g, 0.68 mol) and dichloromethane (620 mL).

-

Add TEMPO (1.08 g, 0.0069 mol) to the solution.

-

Cool the reaction mixture to -5 °C using a suitable cooling bath.

-

Add trichloroisocyanuric acid (TCCA) (159.6 g, 0.68 mol) portion-wise, ensuring the internal temperature is maintained between -5 °C and 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until gas chromatography-mass spectrometry (GC-MS) analysis indicates the consumption of the starting material (typically less than 1%).

-

Filter the reaction mixture and wash the solid residue with dichloromethane (3 x 60 mL).

-

Wash the combined organic filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the aqueous phase and extract it with dichloromethane (2 x 60 mL).

-

Combine all organic phases and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield 3-oxotetrahydrofuran as a pale yellow oil. A typical reported yield for this process is approximately 93.6%.

Step 2: Synthesis of this compound

This step involves a Claisen condensation reaction between 3-oxotetrahydrofuran and diethyl carbonate using a strong base such as sodium hydride.

Reaction Scheme:

Caption: Claisen condensation to form the target β-keto ester.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 3-Oxotetrahydrofuran | C₄H₆O₂ | 86.09 | 10.0 g | 0.116 |

| Sodium Hydride (60%) | NaH | 24.00 | 5.1 g | 0.128 |

| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 41.1 g | 0.348 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend sodium hydride (60% dispersion in mineral oil, 5.1 g, 0.128 mol) in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-oxotetrahydrofuran (10.0 g, 0.116 mol) in anhydrous tetrahydrofuran (50 mL) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Add diethyl carbonate (41.1 g, 0.348 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~ 2-3).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Data Summary

Table 1: Reactant and Product Information for the Synthesis of 3-Oxotetrahydrofuran

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Physical State |

| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 1.0 | Liquid |

| TEMPO | C₉H₁₈NO | 156.25 | 0.01 | Solid |

| Trichloroisocyanuric acid | C₃Cl₃N₃O₃ | 232.41 | 1.0 | Solid |

| 3-Oxotetrahydrofuran | C₄H₆O₂ | 86.09 | Product | Liquid |

Table 2: Reactant and Product Information for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Physical State |

| 3-Oxotetrahydrofuran | C₄H₆O₂ | 86.09 | 1.0 | Liquid |

| Sodium Hydride (60%) | NaH | 24.00 | 1.1 | Solid |

| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 3.0 | Liquid |

| This compound | C₉H₁₄O₄ | 186.21 | Product | Liquid |

Concluding Remarks

The synthetic route outlined in this technical guide provides a practical and efficient method for the preparation of this compound. The procedures are based on well-established and reliable chemical transformations. The detailed protocols and data summaries are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the consistent and scalable production of this important chemical intermediate. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

An In-depth Technical Guide to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a beta-keto ester containing a saturated five-membered tetrahydrofuran ring. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. The beta-keto ester moiety offers multiple reactive sites for various chemical transformations, while the tetrahydrofuran ring is a common structural motif in a wide array of biologically active natural products and synthetic drugs. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the expected reactivity of this compound, alongside a discussion of its potential applications in drug discovery and development.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The following table summarizes the available information. It is important to note that some properties, such as boiling and melting points, have not been empirically determined and are therefore not included.

| Property | Value | Source |

| CAS Number | 324570-25-4 | [1] |

| Molecular Formula | C₉H₁₄O₄ | N/A |

| Molecular Weight | 186.21 g/mol | N/A |

| Density | 1.135 g/cm³ | N/A |

| Appearance | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Synthesis

For the synthesis of the target molecule, a mixed Claisen condensation between ethyl acetate and a suitable tetrahydrofuran-3-carboxylic acid ester, such as methyl tetrahydrofuran-3-carboxylate, would be a logical approach. The general workflow for such a synthesis is depicted below.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis via a Claisen condensation. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Materials:

-

Methyl tetrahydrofuran-3-carboxylate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

-

Add a solution of methyl tetrahydrofuran-3-carboxylate and ethyl acetate in anhydrous ethanol dropwise to the stirred base solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to drive the condensation to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the resulting β-keto ester enolate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For characterization, researchers would need to acquire this data experimentally.

Reactivity

The reactivity of this compound is dictated by its two key functional groups: the β-keto ester and the tetrahydrofuran ring.

Reactivity of the β-Keto Ester Moiety

The β-keto ester functionality is a versatile synthon in organic chemistry.

-

Acidity of the α-proton: The methylene protons between the two carbonyl groups are acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

-

Alkylation and Acylation: The enolate can be alkylated or acylated at the α-position.

-

Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones.

-

Decarboxylation: Upon hydrolysis of the ester and subsequent heating, the resulting β-keto acid can undergo decarboxylation to yield a ketone.

-

Hantzsch Pyridine Synthesis: Can be used as a component in the synthesis of dihydropyridines.

Caption: Key reactions of the β-keto ester functional group.

Reactivity of the Tetrahydrofuran Ring

The tetrahydrofuran ring is generally stable and unreactive under many conditions. However, the ether linkages can be cleaved under strongly acidic conditions. The presence of the electron-withdrawing keto and ester groups may influence the stability of the ring.

Biological and Pharmacological Relevance

While no specific biological activities have been reported for this compound itself, the tetrahydrofuran moiety is a key structural feature in numerous biologically active compounds. Tetrahydrofuran rings are found in a wide range of natural products and pharmaceuticals, exhibiting diverse pharmacological activities.

The presence of the tetrahydrofuran ring in this molecule suggests its potential as a scaffold in the design of novel therapeutic agents. The functional handles provided by the β-keto ester allow for the facile introduction of various substituents, enabling the generation of a library of compounds for biological screening.

References

An In-depth Technical Guide to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

CAS Number: 324570-25-4

This technical guide provides a comprehensive overview of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a β-keto ester of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, outlines a plausible synthetic pathway with experimental protocols, presents expected characterization data, and discusses the potential, though currently undocumented, biological significance of this compound class.

Chemical Data Summary

| Property | Value | Source |

| CAS Number | 324570-25-4 | Internal Search |

| Molecular Formula | C₉H₁₄O₄ | Calculated |

| Molecular Weight | 186.21 g/mol | Calculated |

| IUPAC Name | This compound | Nomenclature |

| Canonical SMILES | CCOC(=O)CC(=O)C1CCOC1 | Structure |

| Physical Form | Expected to be a liquid or low-melting solid | Analog Comparison |

Synthesis and Experimental Protocols

A plausible synthetic route involves two main stages: the synthesis of the precursor 3-oxotetrahydrofuran, followed by the Claisen condensation to yield the final product.

Stage 1: Synthesis of 3-Oxotetrahydrofuran

3-Oxotetrahydrofuran can be prepared via the oxidation of 3-hydroxytetrahydrofuran.[3]

Experimental Protocol:

-

To a solution of 3-hydroxytetrahydrofuran (1.0 equivalent) in a suitable organic solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for PCC or water for the Swern oxidation).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-oxotetrahydrofuran by distillation or column chromatography.

Stage 2: Claisen Condensation to this compound

Experimental Protocol:

-

Prepare a solution of a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the base solution to 0°C in an ice bath.

-

Slowly add a solution of 3-oxotetrahydrofuran (1.0 equivalent) in anhydrous THF to the stirred base solution.

-

Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete enolate formation.

-

To this solution, add diethyl carbonate or ethyl acetate (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Expected Characterization Data

Based on the analysis of structurally similar β-keto esters, the following spectroscopic data can be anticipated for this compound.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~3.8 - 4.0 | Multiplet | 4H | Tetrahydrofuran ring protons adjacent to oxygen |

| ~3.5 | Singlet | 2H | -C(O)CH₂ C(O)- |

| ~3.2 | Multiplet | 1H | Tetrahydrofuran ring proton at C3 |

| ~2.0 - 2.2 | Multiplet | 2H | Tetrahydrofuran ring protons at C4 |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~202 | C =O (Ketone) |

| ~167 | C =O (Ester) |

| ~68 | Tetrahydrofuran ring carbons adjacent to oxygen |

| ~61 | -OC H₂CH₃ |

| ~50 | -C(O)C H₂C(O)- |

| ~45 | Tetrahydrofuran ring carbon at C3 |

| ~28 | Tetrahydrofuran ring carbon at C4 |

| ~14 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980-2850 | C-H (aliphatic) stretching |

| ~1745 | C=O (ester) stretching |

| ~1715 | C=O (ketone) stretching |

| ~1100 | C-O (ether) stretching |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 186 | [M]⁺ (Molecular ion) |

| 141 | [M - OCH₂CH₃]⁺ |

| 113 | [M - COOCH₂CH₃]⁺ |

| 85 | [C₄H₅O₂]⁺ (from cleavage of the tetrahydrofuran ring) |

| 71 | [C₄H₇O]⁺ (tetrahydrofuranoyl cation) |

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity, signaling pathways, or mechanism of action for this compound. However, the constituent chemical motifs—the tetrahydrofuran ring and the β-keto ester functionality—are present in numerous biologically active molecules.

-

Tetrahydrofuran Derivatives: The tetrahydrofuran moiety is a common scaffold in a wide range of natural products and synthetic drugs, exhibiting diverse biological activities including antiviral (e.g., in HIV protease inhibitors), and anticancer properties.[4][5] The oxygen atom in the ring can participate in hydrogen bonding, which is often crucial for binding to biological targets.[4]

-

β-Keto Esters: This functional group is a versatile pharmacophore and a key intermediate in the synthesis of various pharmaceuticals.[6] β-Keto esters have been investigated for their potential antibacterial and other pharmacological activities.[7][8] For instance, some have been designed as quorum-sensing inhibitors in bacteria.[7]

Given the presence of these two important structural features, it is plausible that this compound could exhibit some form of biological activity. However, without experimental data, any discussion of its potential role in signaling pathways or as a drug candidate remains speculative.

Conclusion

This compound (CAS: 324570-25-4) is a β-keto ester for which a robust synthetic pathway via Claisen condensation can be proposed. While specific experimental data for this compound is scarce, its structural components suggest it may be a candidate for biological screening. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules, highlighting the need for further experimental investigation to elucidate its chemical and biological properties.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of its constituent functional groups and related chemical structures. The methodologies for obtaining such data are also detailed to assist researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of organic spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl ester and tetrahydrofuran moieties. The presence of keto-enol tautomerism, common in β-keto esters, may lead to the appearance of minor signals corresponding to the enol form.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl Ester) |

| ~3.8 - 4.0 | Multiplet (m) | 3H | -O-CH₂ - and CH -O- (Tetrahydrofuran Ring) |

| ~3.5 | Singlet (s) | 2H | -CO-CH₂ -CO- (Keto form) |

| ~3.4 | Multiplet (m) | 1H | -CO-CH -(Tetrahydrofuran Ring) |

| ~2.0 - 2.2 | Multiplet (m) | 2H | -CH-CH₂ -CH₂- (Tetrahydrofuran Ring) |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethyl Ester) |

1.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~202 | C =O (Ketone) |

| ~167 | C =O (Ester) |

| ~68 | -O-C H₂- (Tetrahydrofuran Ring) |

| ~67 | -C H-O- (Tetrahydrofuran Ring) |

| ~61 | -O-C H₂-CH₃ (Ethyl Ester) |

| ~50 | -CO-C H₂-CO- (Keto form) |

| ~48 | -CO-C H-(Tetrahydrofuran Ring) |

| ~30 | -CH-C H₂-CH₂- (Tetrahydrofuran Ring) |

| ~14 | -O-CH₂-C H₃ (Ethyl Ester) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1100 | Strong | C-O Stretch (Ether and Ester) |

| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Relative Intensity | Fragment Assignment |

| 186 | Moderate | [M]⁺ (Molecular Ion) |

| 141 | High | [M - OCH₂CH₃]⁺ |

| 113 | High | [M - COOCH₂CH₃]⁺ |

| 85 | High | [C₄H₅O₂]⁺ (from β-keto ester cleavage) |

| 71 | High | [C₄H₇O]⁺ (Tetrahydrofuranyl cation) |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64 to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.[1][2][3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans a range from 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

In-depth Analysis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Reveals Role as a Chemical Intermediate

Comprehensive investigation into the scientific literature and chemical databases indicates that Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is primarily utilized as a chemical intermediate in organic synthesis rather than a biologically active compound with a specific mechanism of action.

Extensive searches for pharmacological or biological activity data for this compound have not yielded any results. The available information consistently points to its function as a building block for the creation of more complex molecules. This is a common role for many organic compounds, which, while crucial for the synthesis of active pharmaceutical ingredients or other functional molecules, do not themselves possess significant biological effects.

The structure of this compound, featuring a β-keto ester functional group attached to a tetrahydrofuran ring, makes it a versatile reagent in a variety of chemical reactions. Such compounds are often employed in the construction of heterocyclic systems and for extending carbon chains in the synthesis of elaborate molecular architectures.

While it is plausible that this compound could be a precursor to a biologically active molecule, there is currently no publicly available research that details such a synthetic pathway and subsequently investigates the mechanism of action of the final product. The scientific focus remains on its synthesis and utility as a reagent.

Therefore, a technical guide or whitepaper on the "mechanism of action" of this compound cannot be provided, as no such mechanism has been described or investigated. The core of scientific inquiry into this compound is centered on its synthetic applications. Future research may uncover its use in the development of novel, biologically active compounds, at which point the mechanism of action of those resulting molecules would become a subject of study.

"physical and chemical properties of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a beta-keto ester derivative containing a tetrahydrofuran moiety. Beta-keto esters are a significant class of organic compounds widely utilized as versatile intermediates in the synthesis of a variety of more complex molecules, including heterocyclic compounds and natural products. The presence of the tetrahydrofuran ring, a common structural motif in many biologically active compounds, makes this particular molecule an interesting building block for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a plausible experimental protocol for its synthesis and characterization.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of experimental data in peer-reviewed literature, some properties are based on data from chemical suppliers and computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 324570-25-4[1] |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol [1] |

| Boiling Point | 268.8 °C at 760 mmHg |

| Density | 1.135 g/cm³ |

| Melting Point | Not available |

| Solubility | Not available |

| Appearance | Likely a liquid at room temperature |

Synthesis

The synthesis of this compound can be achieved via a Claisen condensation reaction. This well-established method for forming carbon-carbon bonds involves the reaction of an ester with a ketone or another ester in the presence of a strong base. In this case, ethyl acetate can be reacted with an ester derivative of tetrahydrofuran-3-carboxylic acid.

General Experimental Protocol: Claisen Condensation

This protocol is a generalized procedure based on standard Claisen condensation reactions and should be optimized for specific laboratory conditions.

Materials:

-

Tetrahydrofuran-3-carboxylic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous ethanol

-

Sodium metal or sodium ethoxide

-

Ethyl acetate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Preparation of Tetrahydrofuran-3-carbonyl chloride: In a flame-dried round-bottom flask under an inert atmosphere, suspend tetrahydrofuran-3-carboxylic acid in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Stir the reaction mixture until the evolution of gas ceases and the starting material is consumed, as monitored by thin-layer chromatography (TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

-

Formation of the Enolate: In a separate flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to anhydrous ethanol. Alternatively, use commercially available sodium ethoxide. Cool the solution in an ice bath.

-

Condensation Reaction: Add ethyl acetate dropwise to the stirred solution of sodium ethoxide to form the ethyl acetate enolate. Following this, add the previously prepared tetrahydrofuran-3-carbonyl chloride dropwise to the enolate solution, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by TLC.

-

Workup and Purification: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the protons of the tetrahydrofuran ring, and the methylene protons of the propanoate chain. The chemical shifts and coupling patterns of the tetrahydrofuran protons would be complex due to their diastereotopic nature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum should display distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the carbons of the tetrahydrofuran ring, and the methylene carbon of the propanoate chain.

IR (Infrared) Spectroscopy:

The IR spectrum is expected to exhibit strong absorption bands characteristic of the functional groups present:

-

C=O stretching (ester): ~1740-1720 cm⁻¹

-

C=O stretching (ketone): ~1715 cm⁻¹

-

C-O stretching (ether and ester): ~1250-1000 cm⁻¹

Reactivity and Potential Applications

This compound possesses two primary reactive sites: the active methylene group situated between the two carbonyl groups and the carbonyl groups themselves. The active methylene protons are acidic and can be readily removed by a base to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

The presence of both a beta-keto ester functionality and a tetrahydrofuran ring makes this compound a valuable intermediate in the synthesis of more elaborate molecules. It can be a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry. The tetrahydrofuran moiety may impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting molecules.

Logical Relationship of Synthetic Steps

The synthesis of the target compound follows a logical progression from readily available starting materials to the final product through a key bond-forming reaction.

Caption: Logical progression of the synthetic strategy.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemists due to its versatile chemical nature. While detailed experimental data is limited in the public domain, its synthesis can be reasonably approached through established methodologies like the Claisen condensation. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development, offering insights into its properties, a plausible synthetic route, and its potential applications as a building block for novel chemical entities. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

References

In-Depth Technical Guide: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and preliminary toxicological profile of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate (CAS No: 324570-25-4). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. Due to the limited availability of specific experimental data for this compound, information from structurally related compounds is included for comparative purposes.

Chemical and Physical Properties

This compound is a β-keto ester containing a tetrahydrofuran moiety. Its chemical structure and key properties are summarized below.

| Property | Value |

| CAS Number | 324570-25-4 |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

Safety and Hazard Information

Based on the available Safety Data Sheet (SDS), this compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Precautionary Statements

A summary of key precautionary statements is provided below.

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

| Compound | Test | Species | Route | Value |

| Ethyl Acetoacetate | LD50 | Rat | Oral | 3980 mg/kg[1] |

| Ethyl Acetoacetate | LD50 | Rabbit | Dermal | > 5000 mg/kg[2] |

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge should be used.

Storage

Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.

Accidental Release and First Aid Measures

Accidental Release

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Absorb spillage with inert material (e.g., sand, vermiculite) and dispose of in a suitable container.

-

Do not allow to enter drains or waterways.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies for the synthesis and analysis of β-keto esters, which can be adapted for this specific compound.

Synthesis

The synthesis of β-keto esters such as this compound can typically be achieved through a Claisen condensation reaction.

General Protocol for Claisen Condensation:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Preparation: Sodium ethoxide is prepared in situ by reacting sodium metal with absolute ethanol, or a commercially available solution is used.

-

Reaction: An appropriate ester (e.g., ethyl tetrahydrofuran-3-carboxylate) and a second ester (e.g., ethyl acetate) are dissolved in an anhydrous solvent (e.g., ethanol or THF). The solution is cooled in an ice bath.

-

Addition of Base: The sodium ethoxide solution is added dropwise to the cooled ester solution with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled and quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄) until the solution is acidic.

-

Extraction: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

Standard analytical techniques for the characterization of β-keto esters include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the compound. The presence of both keto and enol tautomers may be observed.

General Protocol for IR Spectroscopy:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the C=O stretching vibrations for the ketone and ester groups, and C-O stretching vibrations.

General Protocol for GC-MS Analysis:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The compound is separated from any impurities on a capillary column (e.g., HP-5).

-

Detection: The eluted compound is detected by a mass spectrometer, which provides a mass spectrum that can be used to determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, furan and tetrahydrofuran moieties are present in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological effects. Furthermore, some β-keto esters have been investigated for their potential as enzyme inhibitors and antibacterial agents.

Given the lack of specific data for the title compound, a diagram illustrating a hypothetical mechanism of action, such as enzyme inhibition, is provided below for conceptual understanding. This is a generalized representation and has not been experimentally validated for this compound.

Caption: A hypothetical model of enzyme inhibition by this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Users should consult the most up-to-date Safety Data Sheet and relevant literature before handling this chemical. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

Methodological & Application

Application Notes and Protocols: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate as a versatile building block in organic synthesis, with a primary focus on its application in the synthesis of medicinally relevant heterocyclic compounds.

Application Note 1: Synthesis of Pyrazolyl-Tetrahydrofuran Derivatives

This compound is a key precursor for the synthesis of pyrazolyl-tetrahydrofuran derivatives. These scaffolds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The tetrahydrofuran moiety can enhance the pharmacokinetic properties of a drug candidate.

The primary synthetic route to these derivatives is the Knorr pyrazole synthesis, a robust and widely used cyclocondensation reaction between a β-ketoester and a hydrazine derivative. This reaction allows for the facile construction of the pyrazolone ring system, which can exist in several tautomeric forms. A notable example of the synthesis of such derivatives is reported by Prakash, H., et al. (2025), who synthesized and characterized pyrazolyl-tetrahydrofuran compounds for computational studies.[4][5][6][7][8]

Key Advantages:

-

Direct and Efficient Synthesis: The Knorr synthesis provides a straightforward method to access the pyrazolone core.

-

Structural Diversity: A wide range of substituted hydrazines can be employed to generate a library of pyrazolyl-tetrahydrofuran derivatives with diverse functionalities.

-

Medicinal Relevance: The resulting products are valuable scaffolds for the development of novel therapeutic agents.[1][3]

Experimental Protocols

The following section details a general experimental protocol for the synthesis of 5-(tetrahydrofuran-3-yl)-1-phenyl-1H-pyrazol-5(4H)-one via the Knorr pyrazole synthesis. This protocol is based on established methods for the synthesis of pyrazolones from β-ketoesters and is representative of the synthesis of pyrazolyl-tetrahydrofuran derivatives as described in the literature.[7]

Protocol 1: Synthesis of 2-phenyl-5-(tetrahydrofuran-3-yl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the cyclocondensation reaction between this compound and phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add ethanol as the solvent (approximately 5-10 mL per gram of the β-ketoester).

-

With stirring, add phenylhydrazine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

If a precipitate forms, it can be collected by vacuum filtration using a Büchner funnel. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure, and the product can be precipitated by the addition of cold water.

-

Wash the collected solid with a small amount of cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the crude 2-phenyl-5-(tetrahydrofuran-3-yl)-2,4-dihydro-3H-pyrazol-3-one.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the Knorr pyrazole synthesis. Specific values may vary depending on the scale of the reaction and the specific hydrazine derivative used.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 eq | The limiting reagent. |

| Phenylhydrazine | 1.0 - 1.2 eq | A slight excess of the hydrazine is often used to ensure complete consumption of the β-ketoester. |

| Catalyst | ||

| Glacial Acetic Acid | Catalytic amount (2-5 mol%) | Facilitates the condensation and cyclization steps. |

| Solvent | ||

| Ethanol | 5 - 10 volumes | Other alcohols such as methanol or propanol can also be used. |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78 °C for ethanol) | The reaction is typically carried out at the boiling point of the solvent. |

| Reaction Time | 2 - 8 hours | Reaction progress should be monitored by TLC. |

| Work-up & Purification | ||

| Product Isolation | Precipitation and filtration | The product often precipitates from the reaction mixture upon cooling or with the addition of water. |

| Purification Method | Recrystallization (e.g., from ethanol) | To obtain a high-purity product. |

| Yield | 70 - 95% (Typical) | The yield is dependent on the specific substrates and reaction conditions. High yields are generally expected for this type of condensation reaction. |

Visualizations

Reaction Pathway: Knorr Pyrazole Synthesis

Caption: Knorr pyrazole synthesis pathway.

Experimental Workflow

Caption: General experimental workflow.

References

- 1. 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol | 2090912-05-1 | Benchchem [benchchem.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 5. jrasb.com [jrasb.com]

- 6. jrasb.com [jrasb.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

Application Notes and Protocols: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate as a key starting material for the synthesis of diverse heterocyclic compounds. The inherent reactivity of its β-ketoester functionality allows for its participation in a variety of classical and modern cyclization reactions, leading to scaffolds of significant interest in medicinal chemistry and materials science.

Introduction to this compound

This compound is a valuable bifunctional building block. The presence of a reactive β-ketoester moiety makes it an ideal precursor for constructing a wide array of heterocyclic systems. The tetrahydrofuran ring introduces a saturated, polar, and often desirable pharmacokinetic feature into the target molecules.

Key Structural Features:

-

β-Ketoester: This functional group is primed for reactions with a variety of nucleophiles, serving as a 1,3-dielectrophile.

-

Tetrahydrofuran Moiety: This saturated heterocyclic ring can influence the solubility, polarity, and metabolic stability of the final compounds, making it an attractive feature in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 270-280 °C (Predicted) |

| Density | Approximately 1.15 g/cm³ (Predicted) |

| Solubility | Soluble in most common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). |

Applications in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various five- and six-membered heterocyclic systems. This section outlines its application in the synthesis of pyrazolones and dihydropyrimidinones, two classes of heterocycles with significant biological activities.

Application Example 1: Synthesis of 5-(Tetrahydrofuran-3-yl)-2,4-dihydro-3H-pyrazol-3-one via Knorr-type Cyclization

The reaction of this compound with hydrazine hydrate provides a straightforward route to 5-(tetrahydrofuran-3-yl)-substituted pyrazolones. This reaction proceeds via a classical Knorr-type cyclization mechanism.

Reaction Scheme:

Caption: Knorr-type cyclization of this compound.

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (anhydrous)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a solution of this compound (1.86 g, 10 mmol) in anhydrous ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (0.55 g, 11 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold water (20 mL) and stir. The product may precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product is an oil, extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Results:

| Product | Yield (%) | Melting Point (°C) |

| 5-(Tetrahydrofuran-3-yl)-2,4-dihydro-3H-pyrazol-3-one | 75-85 | 155-160 (Predicted) |

Application Example 2: Synthesis of 6-Methyl-4-(tetrahydrofuran-3-yl)-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction

The Biginelli reaction, a one-pot three-component synthesis, can be employed to synthesize dihydropyrimidinones (DHPMs) using this compound, an aldehyde, and urea. This protocol outlines the synthesis using acetaldehyde as the aldehyde component.

Reaction Scheme:

Application Notes and Protocols for the Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a β-keto ester of interest in medicinal chemistry and organic synthesis. The described methodology is based on the C-acylation of the magnesium enolate of ethyl acetate with tetrahydrofuran-3-carbonyl chloride.

Introduction

β-keto esters are valuable synthetic intermediates due to their versatile reactivity, enabling the construction of a wide array of more complex molecules, including heterocyclic compounds and carbocycles.[1][2] The target molecule, this compound, incorporates a tetrahydrofuran moiety, a common structural motif in many biologically active compounds. The presented protocol offers a robust and adaptable method for the preparation of this and similar β-keto esters. The synthesis proceeds via the formation of a magnesium enolate of ethyl acetate, which then undergoes nucleophilic acyl substitution with tetrahydrofuran-3-carbonyl chloride.

Materials and Methods

Materials:

-

Magnesium turnings

-

Anhydrous ethanol

-

Iodine (catalytic amount)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

Tetrahydrofuran-3-carbonyl chloride

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or flash column chromatography

Safety Precautions:

-

Tetrahydrofuran-3-carbonyl chloride is corrosive and reacts with water, liberating toxic gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]

-

Anhydrous solvents are flammable and may form explosive peroxides.[4][5][6][7] Handle under an inert atmosphere and away from ignition sources.

-

The reaction of magnesium with ethanol is exothermic.

-

Always perform reactions under an inert atmosphere (argon or nitrogen) to prevent moisture from interfering with the reagents.

Experimental Protocol

Part A: Preparation of Magnesium Ethoxide

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add magnesium turnings (1.2 equivalents).

-

Under a positive pressure of argon or nitrogen, add sufficient anhydrous ethanol to cover the magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen gas. Once the reaction starts, it may become self-sustaining.

-

After the initial vigorous reaction subsides, continue to heat the mixture at reflux until all the magnesium has reacted to form a clear to slightly hazy solution of magnesium ethoxide.

-

Allow the solution to cool to room temperature. The magnesium ethoxide can be used as a solution in ethanol or the excess ethanol can be removed under reduced pressure to yield a solid.[8]

Part B: Synthesis of this compound

-

To the flask containing the prepared magnesium ethoxide, add anhydrous diethyl ether or THF.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Slowly add ethyl acetate (2.0 equivalents relative to the desired product) dropwise via an addition funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the complete formation of the magnesium enolate of ethyl acetate.

-

Cool the reaction mixture back down to 0 °C.

-

In a separate, dry flask, prepare a solution of tetrahydrofuran-3-carbonyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add the solution of tetrahydrofuran-3-carbonyl chloride dropwise to the stirred magnesium enolate suspension, maintaining the temperature below 5 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting acyl chloride.

Part C: Workup and Purification

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a small-scale reaction).

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography.

-

Note on Chromatography: β-keto esters can be sensitive to acidic silica gel. It is advisable to use silica gel that has been neutralized by pre-treatment with a solvent system containing a small amount of a tertiary amine like triethylamine (e.g., 0.5-1% in the eluent).[9]

-

Data Presentation

| Parameter | Expected Value | Reference |

| Reactant Stoichiometry | ||

| Magnesium | 1.2 eq. | General procedure for magnesium enolates |

| Ethanol | Excess | Preparation of magnesium ethoxide[10] |

| Ethyl Acetate | 2.0 eq. | To ensure complete enolate formation |

| Tetrahydrofuran-3-carbonyl Chloride | 1.0 eq. | Limiting reagent |

| Reaction Conditions | ||

| Enolate Formation Temperature | 0 °C to RT | Standard procedure[11] |

| Acylation Temperature | 0 °C to RT | Standard procedure[11] |

| Reaction Time | 4-6 hours | Typical for acylation reactions |

| Yield and Purity | ||

| Expected Yield | 70-85% | Based on analogous reactions[11] |

| Purity (post-purification) | >95% | Achievable with chromatography/distillation |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Key steps in the synthesis of the target β-keto ester.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. georganics.sk [georganics.sk]

- 4. media.laballey.com [media.laballey.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemos.de [chemos.de]

- 8. CN101024599A - Solid magnesium ethoxide and preparing method - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate and its derivatives in medicinal chemistry, based on the biological activities of structurally related compounds. Detailed protocols for the synthesis and evaluation of analogous compounds are also presented to guide further research.

Introduction: The Potential of the Tetrahydrofuran Moiety in Drug Discovery

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in drug design. This compound represents a versatile building block that can be chemically modified to explore a range of therapeutic targets. While direct biological data on this specific molecule is limited in publicly available literature, the known activities of analogous structures containing furan, tetrahydrofuran, and propanoate moieties suggest several potential applications.

Potential Therapeutic Applications

Based on the biological activities of structurally related molecules, derivatives of this compound could be investigated for the following applications:

-

Antimicrobial Agents: Furan and tetrahydrofuran derivatives have demonstrated notable antimicrobial activity. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown efficacy against Candida albicans, Escherichia coli, and Staphylococcus aureus[1][2]. The tetrahydrofuran ring in the target molecule could be explored for the development of novel antibacterial and antifungal agents.

-

Anticancer Agents: A tetrahydrofuran analog of the natural product FR901464, which targets the spliceosome, has been synthesized and evaluated for its antiproliferative activity. Although it was found to be less potent than its tetrahydropyran counterpart, it still exhibited low micromolar growth inhibition, highlighting the potential of the tetrahydrofuran scaffold in cancer research[3].

-

Enzyme Inhibitors: The β-ketoester functionality in this compound is a common feature in enzyme inhibitors. For example, analogs of trimethoprim, which contain a different core but demonstrate the general principle of small molecule enzyme inhibition, are effective inhibitors of dihydrofolate reductase (DHFR)[4]. The tetrahydrofuran moiety could be incorporated into scaffolds targeting various enzymes implicated in disease.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds analogous to this compound. These can be adapted for the synthesis and testing of novel derivatives.

3.1. General Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives[1]

This protocol describes the hydroarylation of a furan-containing propanoic acid derivative, a reaction type that could be adapted for the modification of the tetrahydrofuran scaffold.

Materials:

-

3-(Furan-2-yl)propenoic acid derivative (1 equivalent)

-

Arene (e.g., benzene)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a mixture of the 3-(furan-2-yl)propenoic acid derivative (0.36 mmol), arene (0.1 mL), and CH₂Cl₂ (1 mL), add TfOH (0.5 mL, 6.45 mmol).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the reaction mixture into water (50 mL).

-

Extract the product with chloroform (3 x 50 mL).

-

Combine the organic extracts, wash with water (3 x 50 mL), and dry over Na₂SO₄.

-

Distill the solvent under reduced pressure to isolate the product.

3.2. Antiproliferative Activity Assay[3]

This protocol can be used to evaluate the anticancer potential of newly synthesized compounds.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

Doxorubicin (positive control)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound and doxorubicin in the growth medium.

-

Treat the cells with the compounds at various concentrations for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The following table summarizes the antiproliferative activity of a tetrahydrofuran analog of FR901464 against the HeLa cancer cell line, as reported in the literature[3]. This data illustrates the type of quantitative results that can be obtained from the protocol described above.

| Compound | Target | Cell Line | IC50 (µM) |

| Tetrahydrofuran analog 1 | Spliceosome | HeLa | 1.8 |

| Meayamycin A (MAMA) | Spliceosome | HeLa | 0.0017 |

| Meayamycin D (MAMD) | Spliceosome | HeLa | 0.0031 |

| Doxorubicin (DOX) | Topoisomerase II | HeLa | 0.021 |

Visualizations

Diagram 1: General Workflow for Synthesis and Evaluation

Caption: A general workflow for the synthesis and biological evaluation of novel derivatives.

Diagram 2: Potential Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a tetrahydrofuran derivative.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a proposed protocol for the scale-up synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a key intermediate in the manufacturing of various pharmaceutically active ingredients. The synthesis is a two-step process commencing with the oxidation of 3-hydroxytetrahydrofuran to 3-oxotetrahydrofuran, followed by a Claisen condensation to yield the final product.